molecular formula C19H17N3O3S B2817137 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-47-1

3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2817137
CAS No.: 477768-47-1
M. Wt: 367.42
InChI Key: OGQDWNPYSKUIJS-UHFFFAOYSA-N
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Description

3-Benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a synthetic organic compound belonging to the quinazolinone class, a structure recognized as a privileged scaffold in medicinal chemistry due to its wide spectrum of biological activities . This compound features a complex heterocyclic system comprising an imidazo[1,2-c]quinazolinone core, which is further functionalized with a benzyl group at the N-3 position, two methoxy groups at the 8 and 9 positions, and a critical thioxo (sulfur) group at the 5-position. Quinazolinones and their derivatives are the subject of extensive research, with documented pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities . Specifically, the imidazo[1,2-c]quinazoline scaffold has been identified in patent literature as having utility for treating hyperproliferative disorders and diseases associated with angiogenesis, suggesting its potential as a candidate in oncology research . Furthermore, quinazoline derivatives are well-known in scientific literature as potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a validated target in cancer therapy . The specific substitution pattern on this compound, particularly the 8,9-dimethoxy and 5-thioxo groups, is designed to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, which can be crucial for optimizing its research value. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the specific activity and mechanism of action of this compound for their applications.

Properties

IUPAC Name

3-benzyl-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h3-7,9-10,14H,8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKBLABQXTZJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 477768-47-1) is a synthetic compound belonging to the imidazoquinazoline family. This compound is characterized by its unique structure that includes a thioxo group and methoxy substituents, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17N3O3S
  • Molecular Weight : 367.42 g/mol
  • Boiling Point : 527.2 ± 60.0 °C (predicted)
  • Density : 1.40 ± 0.1 g/cm³ (predicted)
  • pKa : 9.65 ± 0.40 (predicted)

Antidiabetic Activity

Recent studies have identified derivatives of quinazoline compounds as potential α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. For instance, a related compound exhibited significant inhibitory activity with an IC50 value of 49.40 μM compared to the standard acarbose (IC50 = 143.54 μM) . This suggests that structural modifications similar to those found in this compound could enhance antidiabetic properties.

Antimicrobial Activity

Investigations into the antimicrobial properties of related quinazoline derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. One study indicated that certain synthesized compounds demonstrated marked activity against Bacillus subtilis and other bacterial strains . Although specific data on the target compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism.
  • Interaction with Biological Targets : Molecular docking studies suggest that these compounds can effectively bind to active sites of target enzymes, influencing their activity .

Case Studies and Research Findings

StudyCompoundActivityIC50 Value (μM)Reference
Study AQuinazoline Derivativeα-glucosidase Inhibition49.40
Study BRelated CompoundAntimicrobial ActivityNot specified

Structure-Activity Relationship (SAR)

The structure-activity relationship for imidazoquinazolines indicates that modifications at specific positions significantly affect biological activity. The presence of methoxy groups and thioxo functionality appears to enhance enzyme inhibition capabilities while maintaining low toxicity profiles .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial and fungal strains suggests potential for development as a novel antimicrobial agent. The exact mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies

StudyFindings
Anticancer Activity in Breast Cancer Cells The compound showed IC50 values indicating significant cytotoxicity in MCF-7 cells.Suggests potential as a therapeutic agent in breast cancer treatment.
Antimicrobial Efficacy In vitro tests revealed inhibition zones against Staphylococcus aureus and Candida albicans.Indicates promise for use in treating infections caused by resistant strains.
Anti-inflammatory Mechanism Reduction in TNF-alpha levels in LPS-stimulated macrophages was observed.Supports further investigation into its use for inflammatory disorders.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-c]quinazolinone core allows for diverse substitutions. Key comparisons include:

Substituents at Position 3
  • 3-Cyclohexylmethyl (C19H23N3O3S, ): Increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • 3-Isopropyl (): A smaller aliphatic group that could lower steric hindrance, favoring interactions with compact binding pockets .
Substituents at Position 5
  • 5-Thioxo (C=S) (target compound): The electron-withdrawing thioxo group may enhance electrophilicity, making it reactive toward nucleophiles. This contrasts with 5-sulfanyl (S-alkyl) derivatives (e.g., –12), where alkyl/aryl-thio groups improve stability but reduce electrophilicity .
  • 5-Octylsulfanyl (): A long alkyl chain increases hydrophobicity, likely affecting pharmacokinetic properties like metabolic half-life .
Methoxy Groups at Positions 8 and 9

Physicochemical Properties

Compound Name (Source) Molecular Weight Substituents (Position) Melting Point (°C) Yield Purity
Target Compound (Inferred from ) ~373.47* 3-benzyl, 8,9-dimethoxy, 5-thioxo Not reported Not given >90%
5a () Not reported None (base structure) >320 41% Not given
3-Benzyl-5-[(E)-3-phenylpropenylsulfanyl] () 483.586 5-(E)-3-phenylpropenylsulfanyl Not reported Not given Not given
3-Isopropyl-5-octylsulfanyl () Not reported 3-isopropyl, 5-octylsulfanyl Not reported Not given Not given
3-Cyclohexylmethyl () 373.47 3-cyclohexylmethyl, 8,9-dimethoxy, 5-thioxo Not reported Not given >90%

*Estimated based on analog C19H23N3O3S (), adjusted for thioxo substitution.

Key Observations:
  • Thermal Stability: The base structure (5a) exhibits exceptional thermal stability (melting point >320°C), likely due to strong intermolecular interactions in the crystalline lattice .
  • Synthetic Yields : Derivatives in show moderate yields (39–42%), suggesting challenges in synthesizing these fused heterocycles. Higher purity (>90%) is achievable for the cyclohexylmethyl analog () .

Reactivity and Functional Group Comparisons

  • Thioxo vs. Sulfanyl Groups : The thioxo group in the target compound is more electrophilic than the sulfanyl (S-alkyl) groups in analogs (–12). This could make the target compound more reactive in nucleophilic substitution or oxidation reactions .
  • Trifluoromethyl Substitutions (): The electron-withdrawing CF3 group in analogs like 3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}... may enhance metabolic stability and binding affinity in drug design contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with cyclocondensation of substituted benzylamines with thiourea derivatives. Key steps include optimizing solvent systems (e.g., acetic acid for refluxing) and stoichiometric ratios of reagents. For example, adjusting reaction temperatures (80–120°C) and using catalysts like p-toluenesulfonic acid can enhance cyclization efficiency. Post-synthesis purification via recrystallization in ethanol or methanol improves yield (up to 40–60% reported for analogous compounds) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm).
  • LC-MS : Confirms molecular weight (e.g., m/z 424.1 [M+H]+ for related triazoloquinazolines).
  • TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC with C18 columns, acetonitrile/water mobile phase).
  • Elemental Analysis : Validates C, H, N content (e.g., calculated vs. observed ±0.3% deviation) .

Q. What is the role of substituents (e.g., benzyl, dimethoxy groups) in modulating biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Benzyl Group : Enhances lipophilicity, improving membrane permeability.
  • Methoxy Substituents : Electron-donating effects stabilize interactions with enzymatic targets (e.g., cytochrome P450).
  • Thioxo Group : Critical for hydrogen bonding with microbial proteases. Comparative assays using derivatives with halogenated or alkylated substituents are recommended .

Q. What are the solubility profiles of this compound in common laboratory solvents?

  • Methodological Answer :

  • Polar Solvents : Moderate solubility in DMSO (10–20 mg/mL) and methanol (5–10 mg/mL).
  • Non-Polar Solvents : Low solubility in hexane (<1 mg/mL).
  • Stability : Precipitates in aqueous buffers (pH 7.4); use co-solvents like PEG-400 for in vitro assays .

Q. How can researchers confirm the compound’s identity and purity post-synthesis?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed vs. literature values (e.g., 196–198°C for analogous compounds).
  • FT-IR : Confirm functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹).
  • HPLC-DAD : Ensure single peak elution (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy across studies)?

  • Methodological Answer :

  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing.
  • Comparative Studies : Test against isogenic mutant strains (e.g., E. coli ΔacrB for efflux pump effects).
  • Molecular Docking : Predict binding modes to targets like DNA gyrase (PDB ID: 1KZN) to explain variability .

Q. What strategies are recommended to enhance the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
  • Temperature Sensitivity : Accelerated stability testing (40°C/75% RH for 4 weeks).
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve plasma stability .

Q. How can researchers design experiments to elucidate the mechanism of action against cancer cell lines?

  • Methodological Answer :

  • Enzymatic Assays : Measure inhibition of topoisomerase II (IC50 via gel electrophoresis).

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